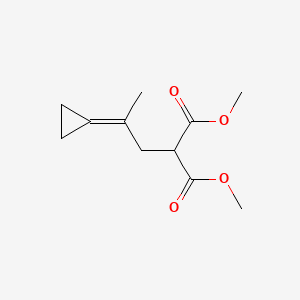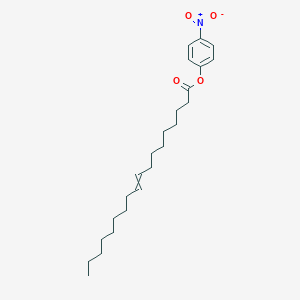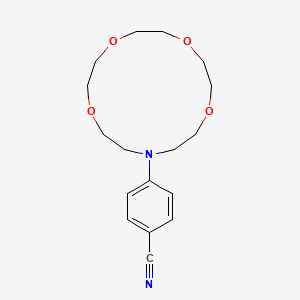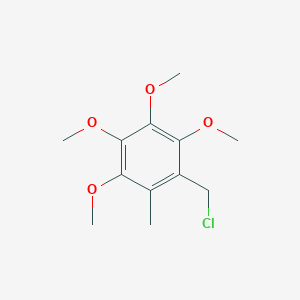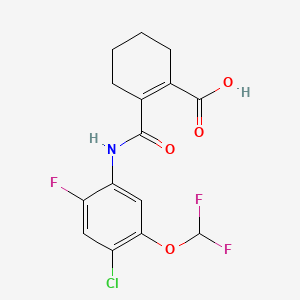![molecular formula C21H17N3O2 B14281939 Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- CAS No. 124190-73-4](/img/structure/B14281939.png)
Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-: is a complex organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system, which includes a pyrrole ring fused on either side to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-nitrobenzenamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The benzenamine group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated benzenamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to undergo specific reactions makes it a valuable tool in molecular biology.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.
Comparación Con Compuestos Similares
- Benzenamine, N-ethyl-
- Benzenamine, N-methyl-
- Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine
Uniqueness: Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- stands out due to the presence of the nitro group, which imparts unique reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of structural features that make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
124190-73-4 |
|---|---|
Fórmula molecular |
C21H17N3O2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-(9-ethylcarbazol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H17N3O2/c1-2-23-20-6-4-3-5-18(20)19-13-15(7-12-21(19)23)14-22-16-8-10-17(11-9-16)24(25)26/h3-14H,2H2,1H3 |
Clave InChI |
DLCVQVUXUPBZQF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


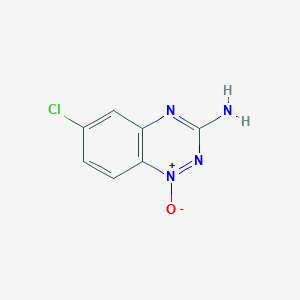
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
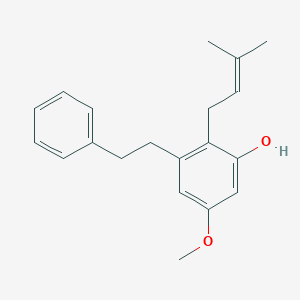
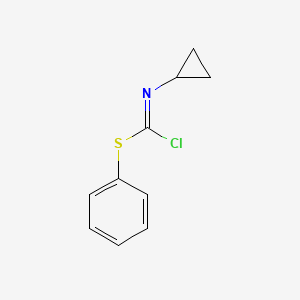
![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
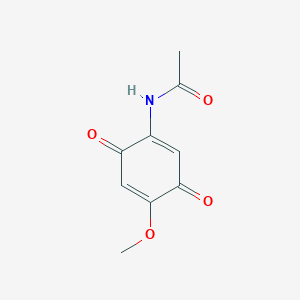
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
